Chiral Identity: Racemic Mixture Enables Cost-Effective Screening with Defined Route to Single Enantiomers
N-benzyl-N-(1-cyclopropylethyl)acetamide (CAS 255713-86-1) is supplied as a racemic mixture, containing both (R)- and (S)-enantiomers in approximately 1:1 ratio, as evidenced by the absence of stereochemical descriptors in the CAS registry and supplier specifications . In contrast, single-enantiomer derivatives such as (S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide (CAS 1889287-24-4, molecular weight 232.32 g/mol) and (R)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide (CAS 1889287-23-3) are available as separate, stereochemically defined compounds with distinct catalog entries . The racemic mixture offers a procurement advantage for initial screening campaigns, where evaluating both enantiomers simultaneously reduces compound acquisition costs and screening throughput requirements before committing to single-enantiomer synthesis or separation.
| Evidence Dimension | Stereochemical identity and molecular weight |
|---|---|
| Target Compound Data | Racemic mixture, MW 217.31 g/mol, CAS 255713-86-1 |
| Comparator Or Baseline | (S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide, single enantiomer, MW 232.32 g/mol, CAS 1889287-24-4 |
| Quantified Difference | Racemic vs. single enantiomer; MW difference 15.01 g/mol (amino group addition) |
| Conditions | Supplier catalog comparison (Apollo Scientific / CymitQuimica vs. Bidepharm) |
Why This Matters
The racemic mixture enables cost-efficient initial screening; single-enantiomer derivatives are available for follow-up studies, providing a defined procurement pathway from hit identification to lead optimization.
